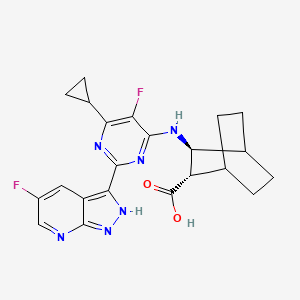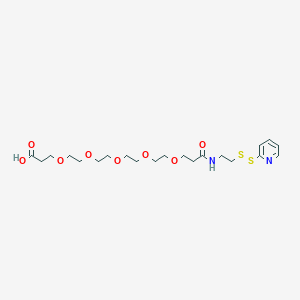
Cap-dependent endonuclease-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cap-dependent endonuclease-IN-8 is a novel inhibitor of the cap-dependent endonuclease enzyme, which plays a crucial role in the replication of influenza viruses. This compound has garnered significant attention due to its potential as an antiviral agent, particularly in the treatment of influenza A and B virus infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-8 involves multiple steps, starting with the preparation of key intermediatesCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to achieve high yield and purity. This involves scaling up the laboratory synthesis to industrial-scale reactors, ensuring proper temperature control, and using efficient purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Cap-dependent endonuclease-IN-8 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against the target enzyme .
Applications De Recherche Scientifique
Cap-dependent endonuclease-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanism of cap-dependent endonuclease inhibition.
Biology: Investigated for its potential to inhibit viral replication in cell culture models.
Medicine: Explored as a therapeutic agent for the treatment of influenza infections.
Industry: Potential use in the development of antiviral drugs and formulations.
Mécanisme D'action
Cap-dependent endonuclease-IN-8 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the “cap-snatching” process during viral mRNA synthesis. This inhibition prevents the virus from hijacking the host’s mRNA, thereby blocking viral replication. The molecular targets include the PA subunit of the influenza virus polymerase complex, which is responsible for the endonuclease activity .
Comparaison Avec Des Composés Similaires
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor used for treating influenza.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with antiviral activity.
Uniqueness: Cap-dependent endonuclease-IN-8 is unique due to its specific structural modifications that enhance its inhibitory activity and reduce the likelihood of resistance development compared to other similar compounds .
Propriétés
Formule moléculaire |
C29H23F2N3O6S |
|---|---|
Poids moléculaire |
579.6 g/mol |
Nom IUPAC |
[(1R,11R,12S)-10-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-3,6-dioxo-2,9,10-triazatetracyclo[10.2.1.02,11.04,9]pentadeca-4,7,13-trien-5-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C29H23F2N3O6S/c1-38-29(37)40-14-39-26-21(35)10-11-32-25(26)28(36)33-16-7-6-15(12-16)27(33)34(32)24-17-8-9-20(30)23(31)19(17)13-41-22-5-3-2-4-18(22)24/h2-11,15-16,24,27H,12-14H2,1H3/t15-,16+,24+,27-/m1/s1 |
Clé InChI |
KTKPRWQWDFILGH-ZVNBPAIVSA-N |
SMILES isomérique |
COC(=O)OCOC1=C2C(=O)N3[C@@H]4C[C@H]([C@H]3N(N2C=CC1=O)[C@H]5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F)C=C4 |
SMILES canonique |
COC(=O)OCOC1=C2C(=O)N3C4CC(C3N(N2C=CC1=O)C5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


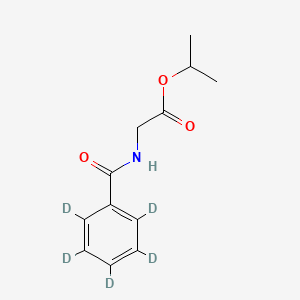
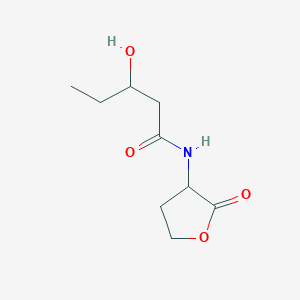


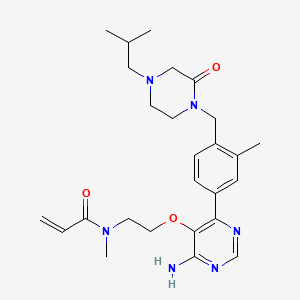


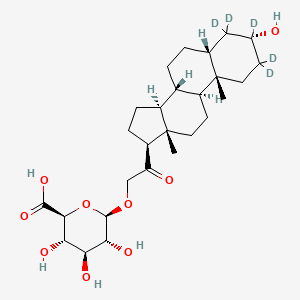

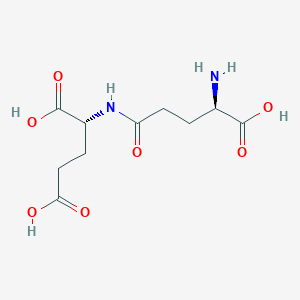
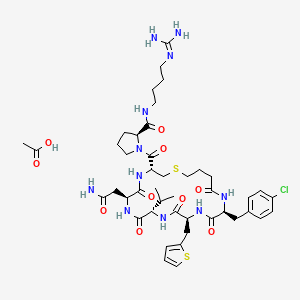
![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)
